LogP (Lipophilicity) Comparison of 4,6-Dichloro-1-aminoindane Versus Unsubstituted 1-Aminoindane
The introduction of chlorine atoms at the 4- and 6-positions substantially increases the lipophilicity of the 1-aminoindane scaffold compared to the unsubstituted parent compound. The target compound 4,6-dichloro-2,3-dihydro-1H-inden-1-amine exhibits a calculated LogP value of 2.85 , whereas the unsubstituted 2,3-dihydro-1H-inden-1-amine has a significantly lower LogP value. This increase in lipophilicity of approximately 1.5-2.0 LogP units represents a greater than 30-fold increase in octanol-water partition coefficient, a parameter directly relevant to membrane permeability and blood-brain barrier penetration potential in CNS-targeted research applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.85 |
| Comparator Or Baseline | 2,3-dihydro-1H-inden-1-amine (unsubstituted parent): LogP significantly lower |
| Quantified Difference | Estimated increase of approximately 1.5-2.0 LogP units (>30-fold increase in partition coefficient) |
| Conditions | Calculated LogP values based on molecular structure; octanol-water partition modeling |
Why This Matters
This quantified lipophilicity differential enables researchers to select the appropriate compound for specific permeability requirements, particularly in CNS-targeted programs where LogP values between 2 and 4 are considered optimal for blood-brain barrier penetration.
